4-Hydroxy-3-propylbenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-3-propylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-2-3-9-6-8(7-11)4-5-10(9)12/h4-7,12H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGIDMWSHOFUOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50726541 | |
| Record name | 4-Hydroxy-3-propylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50726541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41052-90-8 | |
| Record name | 4-Hydroxy-3-propylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50726541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Organic Synthesis and Methodology Development for 4 Hydroxy 3 Propylbenzaldehyde
Established Synthetic Pathways and Precursor Utilization in Aromatic Aldehyde Synthesis
The synthesis of aromatic aldehydes is a fundamental process in organic chemistry, providing key building blocks for pharmaceuticals, agrochemicals, and fragrances. Several established methodologies are employed for their preparation, often starting from simple, substituted benzene (B151609) derivatives. The choice of pathway depends on the nature and position of the substituents on the aromatic ring.
Classical methods for the formylation of aromatic rings are particularly relevant. The Gattermann-Koch reaction , for instance, introduces a formyl group onto a benzene ring using carbon monoxide and hydrochloric acid, typically with a catalyst system like aluminum chloride and copper(I) chloride. organicmystery.com For activated rings, such as phenols, the Reimer-Tiemann reaction is a common choice. This method uses chloroform (B151607) in a basic solution to introduce a formyl group ortho to the hydroxyl group. For a precursor like 2-propylphenol, this reaction could theoretically yield 4-hydroxy-3-propylbenzaldehyde. Another approach is the Vilsmeier-Haack reaction , which employs a phosphorus oxychloride and a substituted formamide (B127407) (like N,N-dimethylformamide) to formylate activated aromatic compounds.
Oxidation of methyl groups on an aromatic ring is another major route. The Etard reaction utilizes chromyl chloride to convert a substituted toluene (B28343) into the corresponding benzaldehyde (B42025). organicmystery.com Alternatively, side-chain halogenation of a toluene derivative followed by hydrolysis can also yield the desired aldehyde. organicmystery.com
The reduction of carboxylic acid derivatives provides a further synthetic avenue. For example, the conversion of a substituted benzoic acid to its corresponding acid chloride, followed by a Rosenmund reduction (catalytic hydrogenation using a poisoned palladium catalyst), can yield an aldehyde. More modern methods involve the reduction of Weinreb amides, which are readily prepared from benzoic acids and can be converted to aldehydes in a controlled manner. acs.org
These established pathways provide a foundation for the synthesis of complex molecules like this compound, utilizing precursors such as substituted phenols, toluenes, or benzoic acids.
| Synthetic Method | Precursor Type | Key Reagents | Typical Application |
| Gattermann-Koch Reaction | Benzene / Alkylbenzenes | CO, HCl, AlCl₃/CuCl | Non-activated aromatic rings |
| Reimer-Tiemann Reaction | Phenols | CHCl₃, Base (e.g., NaOH) | Activated phenolic rings |
| Etard Reaction | Substituted Toluenes | Chromyl chloride (CrO₂Cl₂) | Oxidation of methylarenes |
| Side-Chain Halogenation | Substituted Toluenes | NBS or Cl₂, followed by H₂O | Halogenation and hydrolysis |
| Rosenmund Reduction | Acyl Chlorides | H₂, Pd/BaSO₄, Quinoline | Reduction of acyl chlorides |
| Weinreb Amide Reduction | Weinreb Amides | DIBAL-H or LiAlH₄ | Controlled reduction to aldehydes |
Design and Optimization of Novel Synthetic Routes to this compound
Recent advancements in organic synthesis have focused on developing more efficient, selective, and sustainable methods for preparing substituted benzaldehydes. These novel routes aim to overcome the limitations of classical methods, such as harsh reaction conditions, the use of stoichiometric toxic reagents, and the generation of significant waste.
A notable one-pot, two-step procedure involves the reduction of Weinreb amides to form a stable aluminum hemiaminal intermediate. acs.org This intermediate protects the aldehyde functionality, allowing for a subsequent cross-coupling reaction with organometallic reagents to introduce alkyl or aryl substituents. acs.orgrug.nl This strategy offers a rapid and versatile pathway to highly functionalized benzaldehydes. acs.org Another innovative approach involves the catalytic debromomethoxylation of dibromomethylarenes using benzaldehyde dimethyl acetal (B89532) and a soft Lewis acid catalyst like zinc chloride, which avoids the formation of strong complexes with the aldehyde product. core.ac.uk
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. jddhs.com This involves the use of safer solvents, renewable starting materials, and processes that reduce waste and energy consumption. rasayanjournal.co.in
For the synthesis of hydroxybenzaldehydes, biocatalysis and microbial engineering present promising green alternatives. Engineered microbial pathways can convert simple carbon sources like glucose into valuable aromatic aldehydes. asm.org For example, pathways can be designed to produce precursor carboxylic acids, which are then converted to the target aldehydes. asm.orgasm.org The synthesis of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), a structurally similar compound, has been achieved in engineered E. coli and yeast, demonstrating the potential for producing this compound from renewable feedstocks. asm.org
The use of greener solvents is another key aspect. Syntheses of Schiff bases from 4-hydroxy-3-methoxybenzaldehyde have been successfully carried out using ethanol (B145695) as a green solvent, or even in aqueous media, significantly reducing the reliance on volatile organic compounds (VOCs). researchgate.net Furthermore, non-traditional activation methods such as high hydrostatic pressure (barochemistry) are being explored to initiate chemical reactions with less energy and waste. rsc.org The overarching goal is to design syntheses with high "atom economy," ensuring that a maximum number of atoms from the reactants are incorporated into the final product. jddhs.com
Catalysis is at the forefront of modern synthetic chemistry, offering pathways to products with high selectivity and efficiency while minimizing waste. Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool, avoiding the cost and potential toxicity of heavy metals.
For the synthesis of substituted benzaldehydes, enamine catalysis has been shown to be effective. For instance, organic amines can catalyze the self-condensation of simple aliphatic aldehydes, followed by aromatization, to selectively form para-substituted aromatic aldehydes. nih.gov Pyrrolidine-based organocatalysts, particularly diarylprolinol silyl (B83357) ethers, have proven to be highly efficient in a variety of transformations, including the asymmetric Michael addition of aldehydes to nitroolefins, showcasing their utility in constructing complex chiral molecules starting from simple aldehydes. beilstein-journals.org
The concept of iminium catalysis has been successfully applied to the enantioselective alkylation of electron-rich benzenes with α,β-unsaturated aldehydes, providing a novel strategy for creating benzylic stereocenters. acs.org Tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, represent another advanced strategy. liberty.edu These methods streamline synthetic sequences, saving time, resources, and reducing waste. liberty.edu For example, a one-pot synthesis of ortho-substituted benzaldehyde derivatives has been developed using directed metalation, initiated by an in-situ generated alpha-amino alkoxide. liberty.edu
| Catalytic Approach | Catalyst Type | Reaction Principle | Benefit |
| Organocatalysis | Organic Amines (e.g., Prolinol ethers) | Enamine/Iminium ion formation | Metal-free, high enantioselectivity |
| Tandem Reactions | Various | Multiple steps in one pot | Increased efficiency, less waste |
| Lewis Acid Catalysis | Zinc Chloride | Catalytic debromomethoxylation | Mild conditions, high yield |
| Synergistic Catalysis | Organo-, Photo-, Cobalt-catalysis | Desaturation of saturated precursors | Access from non-aromatic precursors nih.gov |
Role of this compound as a Key Synthetic Intermediate in Multistep Organic Transformations
This compound, with its reactive aldehyde and phenolic hydroxyl groups, is a valuable intermediate for the synthesis of more complex molecules. Its structural similarity to vanillin suggests a wide range of potential applications in the synthesis of pharmaceuticals, polymers, and fine chemicals. researchgate.net
The aldehyde group can undergo a variety of transformations. It is a precursor for the formation of Schiff bases (imines) through condensation with primary amines. researchgate.netresearchgate.net These Schiff bases are not only stable compounds in their own right but are also important intermediates for the synthesis of various heterocyclic compounds and have been investigated for their biological activities. researchgate.net For instance, aroyl hydrazones prepared from the related 4-hydroxy-3-methoxybenzaldehyde have been synthesized and characterized for their antimicrobial properties. rsc.org
The aldehyde can also participate in condensation reactions like the Knoevenagel or aldol (B89426) condensations. For example, the reaction of 4-hydroxy-3-methylbenzaldehyde (B106927) with 3-acetylcoumarin (B160212) demonstrates how the aldehyde functionality can be used to build larger, more complex molecular architectures. researchgate.net Furthermore, the aldehyde can be oxidized to a carboxylic acid (4-hydroxy-3-propylbenzoic acid) or reduced to an alcohol (4-hydroxy-3-propylbenzyl alcohol), both of which are themselves useful synthetic building blocks.
The phenolic hydroxyl group also offers a handle for further functionalization. It can be alkylated or acylated to produce ethers and esters, respectively. This modification can be used to alter the solubility or electronic properties of the molecule or to install a protecting group while other parts of the molecule are being modified. The presence of both the hydroxyl and aldehyde groups allows for the synthesis of polymers and macrocycles through reactions that engage both functionalities.
Elucidation of Chemical Reactivity and Reaction Mechanisms of 4 Hydroxy 3 Propylbenzaldehyde
Mechanistic Investigations of Oxidation and Reduction Processes Involving the Aldehyde Functionality
The aldehyde group is the most prominent site for redox reactions in 4-Hydroxy-3-propylbenzaldehyde. Its reactivity lies between that of an alcohol and a carboxylic acid, enabling it to either gain or lose electrons. researchgate.net
Oxidation: The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid, 4-Hydroxy-3-propylbenzoic acid. This transformation is typically achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. The mechanism of oxidation by permanganate is proposed to involve the formation of a permanganate ester intermediate, which then collapses to yield the carboxylic acid. researchgate.net Kinetic studies on various aldehydes serve as a model for this process. researchgate.net
Reduction: Conversely, the aldehyde can be reduced to a primary alcohol, (4-Hydroxy-3-propylphenyl)methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon of the aldehyde. This is followed by protonation of the resulting alkoxide intermediate during workup to yield the alcohol. researchgate.net
| Transformation | Reagent | Product | General Mechanism |
| Oxidation | Potassium Permanganate (KMnO₄) | 4-Hydroxy-3-propylbenzoic acid | Formation of a permanganate ester intermediate |
| Reduction | Sodium Borohydride (NaBH₄) | (4-Hydroxy-3-propylphenyl)methanol | Nucleophilic addition of a hydride ion to the carbonyl carbon |
Studies on Radical Chemistry and Oxidative Degradation Pathways of Aromatic Aldehydes
The phenolic hydroxyl group is central to the radical chemistry of this compound. Phenolic compounds are well-established as effective free radical scavengers due to their ability to donate a hydrogen atom from the hydroxyl group to a radical species, thereby stabilizing it. nih.gov This process generates a relatively stable phenoxyl radical.
The efficiency of a phenolic compound as a radical scavenger is influenced by the substituents on the aromatic ring. nih.gov In this compound, the electron-donating propyl group at the ortho position can help stabilize the resulting phenoxyl radical through resonance and inductive effects. The presence of multiple hydroxyl groups or specific substitution patterns, as seen in compounds like gallic acid or caffeic acid, generally enhances radical scavenging activity. nih.gov The degradation of this compound under oxidative stress likely proceeds through the formation of this phenoxyl radical, which can then undergo further reactions, including dimerization or reaction with other radical species.
Analysis of Electrophilic and Nucleophilic Behavior of the Benzaldehyde (B42025) Moiety
The benzaldehyde moiety of this compound exhibits both electrophilic and nucleophilic characteristics.
Electrophilic Character: The carbon atom of the aldehyde group is electron-deficient (electrophilic) due to the polarization of the carbon-oxygen double bond. This makes it susceptible to attack by a wide range of nucleophiles. researchgate.netnih.gov This electrophilicity is fundamental to reactions like reduction (attack by hydride) and Schiff base formation (attack by amines). researchgate.netresearchgate.net
| Functional Group | Electronic Effect | Directing Influence |
| Hydroxyl (-OH) | Activating | Ortho, Para |
| Propyl (-C₃H₇) | Activating | Ortho, Para |
| Aldehyde (-CHO) | Deactivating | Meta |
Reactivity and Functional Group Transformations of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a highly nucleophilic phenoxide anion. This anion is the key intermediate for several important functional group transformations.
Etherification: The phenoxide can react with alkyl halides, such as benzyl (B1604629) chloride or allyl bromide, in a Williamson ether synthesis to form ethers. Studies on the selective protection of related catechols (3,4-dihydroxybenzaldehyde) have shown that the 4-hydroxyl group is more acidic and thus more readily deprotonated and alkylated than a hydroxyl group at the 3-position. mdpi.comresearchgate.net This is due to the electron-withdrawing effect of the para-aldehyde group, suggesting that the hydroxyl group in this compound is readily functionalized. mdpi.com
Esterification: The phenolic hydroxyl can react with acyl chlorides or acid anhydrides to form esters. This reaction also typically proceeds via the formation of the phenoxide intermediate or can be catalyzed by a base.
These reactions are crucial for installing protecting groups, which can prevent the hydroxyl group from participating in unwanted side reactions while other parts of the molecule are being modified. mdpi.com
Chemical Transformations and Stability of the Propyl Side Chain
The propyl side chain is an alkyl group and is generally the least reactive functional group on the molecule under mild conditions. It is relatively stable to the reagents typically used to modify the aldehyde or phenolic hydroxyl groups. However, under more forcing conditions, it can undergo reactions characteristic of alkylbenzenes.
Benzylic Halogenation: The benzylic position (the carbon atom of the propyl group attached to the aromatic ring) can undergo free-radical halogenation with reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator.
Oxidation: Under harsh oxidative conditions, such as treatment with hot, concentrated potassium permanganate, the entire propyl side chain can be oxidized to a carboxylic acid group.
In general, the propyl group's stability allows for selective chemistry to be performed at the more reactive aldehyde and hydroxyl sites.
Formation of Schiff Bases and Related Condensation Reactions with this compound
One of the most characteristic reactions of the aldehyde group in this compound is its condensation with primary amines to form Schiff bases, also known as imines. researchgate.netchemsociety.org.ng These compounds contain a carbon-nitrogen double bond (-C=N-).
The reaction is typically catalyzed by either an acid or a base. researchgate.net The mechanism involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde. This is followed by a series of proton transfers and the elimination of a water molecule to form the final imine product. semanticscholar.org This reaction is fundamental in synthetic chemistry for creating new carbon-nitrogen bonds and for the synthesis of various ligands used in coordination chemistry. chemsociety.org.ng
| Reactant | Product Type | Key Functional Group | General Conditions |
| Primary Amine (R-NH₂) | Schiff Base (Imine) | Azomethine (-C=N-) | Acid or Base Catalysis |
Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Hydroxy 3 Propylbenzaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 4-Hydroxy-3-propylbenzaldehyde. Both ¹H and ¹³C NMR provide atom-specific information, allowing for the confirmation of the molecular skeleton and the connectivity of atoms.
In ¹H NMR, the chemical environment of each proton determines its chemical shift (δ). For this compound, distinct signals are expected for the aldehydic proton, the aromatic protons, the propyl side-chain protons, and the phenolic hydroxyl proton. The aldehydic proton typically appears as a singlet in the downfield region (around 9.8 ppm). The aromatic protons on the benzene (B151609) ring would present as a complex splitting pattern characteristic of a 1,2,4-trisubstituted ring. The propyl group would show signals corresponding to the -CH₂-, -CH₂-, and -CH₃ groups, with coupling patterns that confirm their connectivity.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework. Each unique carbon atom in this compound would yield a distinct signal. The carbonyl carbon of the aldehyde group would be observed significantly downfield (around 190 ppm). The aromatic carbons would appear in the 110-160 ppm range, with the carbon attached to the hydroxyl group showing a characteristic shift. The aliphatic carbons of the propyl group would be found in the upfield region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Aldehyde (-CHO) | ~9.8 (singlet) | ~191 |
| Phenolic (-OH) | Variable (singlet, broad) | N/A |
| Aromatic (Ar-H) | ~6.9 - 7.7 (multiplets) | ~115 - 160 |
| Propyl (-CH₂-Ar) | ~2.6 (triplet) | ~30 |
| Propyl (-CH₂-) | ~1.6 (sextet) | ~24 |
| Propyl (-CH₃) | ~0.9 (triplet) | ~14 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule. These methods measure the vibrational modes of chemical bonds, which occur at characteristic frequencies.
For this compound, IR spectroscopy would clearly indicate the presence of key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The strong, sharp peak corresponding to the C=O stretch of the aldehyde is typically found around 1670-1700 cm⁻¹. Aromatic C=C ring stretching vibrations usually appear in the 1450-1600 cm⁻¹ region, while C-H stretching from both the aromatic ring and the aliphatic propyl chain would be observed around 2850-3100 cm⁻¹. researchgate.net
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |
| Phenol (-OH) | O-H Stretch | 3200-3600 (broad) | Weak |
| Aldehyde (-CHO) | C=O Stretch | 1670-1700 (strong) | 1670-1700 (strong) |
| Aromatic Ring | C=C Stretch | 1450-1600 (medium) | 1580-1615 (strong) |
| Aromatic C-H | C-H Stretch | 3000-3100 (medium) | 3000-3100 (strong) |
| Aliphatic C-H | C-H Stretch | 2850-2960 (strong) | 2850-2960 (strong) |
| Phenol C-O | C-O Stretch | ~1260 | Medium |
Mass Spectrometry Techniques for Molecular Mass Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₁₀H₁₂O₂), the calculated molecular weight is 164.20 g/mol . nih.gov
In electron ionization mass spectrometry (EI-MS), the molecule is ionized to form a molecular ion (M⁺˙), which can then break apart into smaller, charged fragments. The mass-to-charge ratio (m/z) of these ions is measured. Aromatic aldehydes typically exhibit characteristic fragmentation patterns. libretexts.org A common fragmentation is the loss of a hydrogen atom to form a stable acylium ion (M-1) peak. Another prominent fragmentation pathway is the loss of the formyl group (-CHO), resulting in an (M-29) peak. miamioh.edu Further fragmentation of the propyl side chain can also occur, leading to a complex but interpretable spectrum that helps confirm the molecular structure. libretexts.org
Table 3: Expected Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment | Description |
| 164 | [C₁₀H₁₂O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 163 | [C₁₀H₁₁O₂]⁺ | Loss of Hydrogen radical (M-1) |
| 135 | [C₉H₁₁O]⁺ | Loss of Formyl radical (M-29) |
| 121 | [C₇H₅O₂]⁺ | Loss of Propyl radical (M-43) |
Chromatographic Methods for Separation, Purity Assessment, and Quantitative Analysis (e.g., GC-MS, LC-MS)
Chromatographic techniques are indispensable for separating this compound from reaction mixtures, assessing its purity, and performing quantitative analysis. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common hyphenated techniques employed for this purpose. uoguelph.ca
GC-MS is well-suited for the analysis of volatile and thermally stable compounds like substituted benzaldehydes. coresta.org In this method, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer for detection and identification. researchgate.net This provides both the retention time (a characteristic of the compound under specific conditions) and a mass spectrum for definitive identification and purity assessment. nih.gov
LC-MS is used for compounds that may be less volatile or thermally sensitive. Separation occurs in the liquid phase, and the eluent is then introduced into the mass spectrometer, often using techniques like electrospray ionization (ESI). lcms.cz LC-MS is highly sensitive and is a powerful tool for quantitative analysis, allowing for the detection of trace amounts of the compound or any impurities. nih.gov
Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry) in Polymerization Studies
Thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC), are crucial for studying the thermal properties of materials and monitoring physical or chemical changes that occur upon heating. researchgate.net While DSC can determine the melting point and purity of crystalline this compound, its primary role in this context is in polymerization studies.
Phenolic compounds and aldehydes are precursors to phenolic resins. If this compound is used as a monomer in a polymerization reaction (e.g., with formaldehyde), DSC can be used to monitor the curing process. researchgate.net The polymerization is typically an exothermic process, which is observed as a distinct peak in the DSC thermogram. netzsch.com By analyzing this exotherm, kinetic parameters of the polymerization can be determined. netzsch.com Furthermore, DSC is used to characterize the resulting polymer by measuring its glass transition temperature (Tg), which provides insight into the polymer's structural properties and thermal stability. eag.com This information is vital for understanding how the structure of the monomer, including the propyl substituent, influences the final properties of the polymer.
Computational Chemistry and Theoretical Investigations of 4 Hydroxy 3 Propylbenzaldehyde
Quantum Chemical Calculations: Electronic Structure, Frontier Molecular Orbitals (HOMO-LUMO), and Energetic Profiles
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to model the electronic structure of 4-Hydroxy-3-propylbenzaldehyde, providing a detailed picture of electron distribution and molecular geometry. A key aspect of these calculations is the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor of molecular reactivity and stability. epa.gov A smaller energy gap suggests that a molecule is more easily polarized and exhibits higher chemical reactivity, indicating it can more readily participate in charge-transfer interactions. epa.govnih.gov For substituted benzaldehydes like 3-Ethoxy-4-hydroxybenzaldehyde and 3-Hydroxy-4-methoxybenzaldehyde, DFT calculations have been used to determine these energetic profiles, revealing how substituents influence the electronic properties and reactivity of the benzaldehyde (B42025) core. nih.govsigmaaldrich.com Such analyses for this compound would elucidate how the propyl and hydroxyl groups modulate its electronic character and potential for chemical reactions. The molecular electrostatic potential (MEP) map, another output of these calculations, reveals the electrophilic and nucleophilic sites on the molecule, highlighting regions prone to chemical attack. sigmaaldrich.comchemicalbook.com
Table 1: Representative Frontier Molecular Orbital Energies for Substituted Benzaldehydes
| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| 3-Hydroxy-4-methoxybenzaldehyde | DFT/B3LYP | Not Specified | Not Specified | Not Specified |
Molecular Docking and Molecular Dynamics Simulations for Predictive Ligand-Target Interactions
To explore the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations are invaluable computational tools. Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction through a docking score. sigmaaldrich.comsigmaaldrich.com This process involves preparing a 3D model of the ligand and retrieving the structure of a biological target, such as an enzyme or receptor, from a repository like the Protein Data Bank. sigmaaldrich.com
For instance, derivatives of 4-Hydroxy-3-methoxybenzaldehyde have been studied as potential inhibitors of insulysin, a key enzyme in diabetes. sigmaaldrich.com Similarly, 4-hydroxy-3,5-dimethoxybenzaldehyde derivatives have been docked into the EGFR and HER2 kinase receptors to predict their anticancer potential. These studies use software like AutoDock to calculate binding energies and visualize the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site. sigmaaldrich.com
Following docking, MD simulations can be performed to study the dynamic stability of the ligand-protein complex over time. These simulations model the movements of atoms and molecules, providing insights into the flexibility of the complex and the persistence of key interactions, thus offering a more refined prediction of binding affinity.
In Silico Prediction and Analysis of Molecular Descriptors (e.g., TPSA, LogP)
In silico methods allow for the rapid calculation of molecular descriptors that predict a compound's physicochemical properties, which are crucial for assessing its potential as a therapeutic agent. Two of the most important descriptors are the Topological Polar Surface Area (TPSA) and the partition coefficient (LogP).
TPSA is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. LogP, the logarithm of the partition coefficient between octanol (B41247) and water, measures a molecule's lipophilicity (hydrophobicity). This property influences how a compound is absorbed, distributed, metabolized, and excreted (ADME).
While a specific database entry for this compound was not identified, data for closely related isomers like 4-Hydroxy-3-isopropylbenzaldehyde provide representative values. These descriptors are critical in early-stage drug discovery for filtering compounds with desirable drug-like properties.
Table 2: Predicted Molecular Descriptors for Benzaldehyde Analogs
| Compound Name | Molecular Formula | TPSA (Ų) | XLogP3 |
|---|---|---|---|
| 4-Hydroxy-3-isopropylbenzaldehyde | C10H12O2 | 37.3 | 2.2 |
| 4-(3-Hydroxypropyl)benzaldehyde | C10H12O2 | 37.3 | 1.1 |
Data sourced from PubChem and ChemScene.
Application of Artificial Intelligence in Retrosynthesis Planning and Synthetic Accessibility Scoring
These tools can be applied to design a synthesis for this compound. The AI would identify key bond disconnections and suggest precursor molecules and the necessary chemical reactions to assemble them. This approach can uncover novel and more efficient pathways that might not be obvious to a human chemist. Furthermore, AI can navigate around patented synthetic routes by preserving specific molecular motifs while generating alternative pathways.
Computational Approaches to Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) modeling is a computational technique used to understand how the chemical structure of a compound influences its biological activity. By analyzing a series of related compounds, Quantitative Structure-Activity Relationship (QSAR) models can be developed. These models are mathematical equations that correlate molecular descriptors (such as those discussed in section 5.3) with a measured biological effect, like enzyme inhibition or toxicity.
For a class of compounds like substituted benzaldehydes, a QSAR study could be conducted to predict their activity against a specific biological target. Researchers would synthesize and test a library of analogs of this compound, systematically varying the substituents on the aromatic ring. The resulting activity data would then be correlated with calculated descriptors (e.g., LogP, TPSA, electronic properties from quantum calculations) to build a predictive model. This model could then be used to design new, more potent, or selective compounds in silico before committing resources to their synthesis and testing, thereby accelerating the discovery process.
Biochemical and Biomolecular Interaction Studies of 4 Hydroxy 3 Propylbenzaldehyde
Investigations into Enzyme-Ligand Interactions and Catalytic Inhibition Mechanisms
The interaction of 4-hydroxy-3-propylbenzaldehyde and related 4-substituted benzaldehydes with enzymes has been a subject of significant research, particularly focusing on the enzyme tyrosinase. Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis by catalyzing the hydroxylation of L-tyrosine and the subsequent oxidation of L-DOPA.
Studies have demonstrated that 4-substituted benzaldehydes can act as inhibitors of tyrosinase. The nature and potency of this inhibition are influenced by the substituent at the 4-position of the benzaldehyde (B42025) ring. For instance, research indicates that 4-alkylbenzaldehydes with bulky substituents can function as full inhibitors of tyrosinase. researchgate.net In contrast, other derivatives, such as a series of 4-halogenated benzaldehydes, have been shown to act as partial noncompetitive inhibitors. researchgate.net
The mechanism of inhibition often involves a mixed-type pattern. For example, 4-penthylbenzaldehyde exhibits a full and mixed-type inhibition on the diphenolase activity of tyrosinase. researchgate.net This suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. The kinetic parameter, Ki, represents the inhibition constant. In one study, 4-isopropylbenzonitrile, a related compound, was found to be a partial inhibitor of tyrosinase with an IC50 value of 121.5 μM and a Ki of 88.8 μM. researchgate.net The aromatic ring of these benzaldehyde derivatives is thought to act as a tight hydrophobic cover on the catalytic center of the tyrosinase enzyme. researchgate.net
Table 1: Inhibitory Effects of Benzaldehyde Derivatives on Tyrosinase
| Compound | Inhibition Type | IC50 (μM) | Ki (μM) |
|---|---|---|---|
| 4-Penthylbenzaldehyde | Full, Mixed-type | Not Specified | Not Specified |
| 4-Isopropylbenzonitrile | Partial | 121.5 | 88.8 |
| 4-Methylbenzonitrile | Partial | 79.9 | Not Specified |
| 4-Halogenated Benzaldehydes | Partial, Noncompetitive | Not Specified | Not Specified |
Mechanisms of Interaction with Proteins and Other Biological Macromolecules, including Covalent and Non-covalent Binding
The interaction of small molecules with biological macromolecules, such as serum albumins, is crucial for their transport and bioavailability in biological systems. researchgate.net Human serum albumin (HSA) is a major transport protein in the circulatory system, and its interactions with benzaldehyde derivatives have been investigated to understand binding mechanisms. researchgate.netnih.gov
Studies on various para-substituted benzaldehyde derivatives reveal that their binding to HSA is primarily driven by non-covalent forces. nih.gov The primary forces involved are hydrogen bonding and hydrophobic interactions, with a minor contribution from electrostatic interactions. nih.gov The binding mechanism is typically static quenching, which involves the formation of a ground-state complex between the benzaldehyde derivative and the protein. nih.govnih.gov This interaction can induce conformational changes in the secondary structure of the protein. For instance, the binding of sulfadimethoxine (B1681780) to HSA, driven by hydrogen bonding and van der Waals forces, resulted in a decrease in the α-helix content of the protein from 61.0% to 59.0%. mdpi.com
The stoichiometry of binding for benzaldehyde derivatives to HSA is often found to be 1:1. nih.gov The strength of the interaction and the extent of conformational change can be influenced by the nature of the substituent on the benzaldehyde ring. Derivatives with stronger push/pull electronic properties have been shown to have a greater effect on the conformation of HSA. nih.gov
While non-covalent interactions are predominant for many benzaldehyde derivatives, the potential for covalent binding exists for certain classes of inhibitors with specific reactive groups. For example, some inhibitors are designed to form covalent bonds with specific amino acid residues, such as cysteine, within the target protein. nih.gov This type of irreversible interaction can lead to potent and long-lasting inhibition. nih.gov
Table 2: Binding Characteristics of Benzaldehyde Derivatives with Human Serum Albumin (HSA)
| Compound Class | Primary Interaction Forces | Binding Stoichiometry (Compound:HSA) | Quenching Mechanism |
|---|---|---|---|
| Benzaldehyde Derivatives (General) | Hydrogen Bonding, Hydrophobic Interactions | 1:1 | Static |
| Sulfadimethoxine (for comparison) | Hydrogen Bonding, Van der Waals forces | Not Specified | Static |
Mechanistic Studies on the Modulation of Cellular Pathways and Biochemical Processes
The interaction of this compound and similar compounds at the molecular level translates into the modulation of broader cellular and biochemical pathways. A prime example is the impact of tyrosinase inhibition on the melanogenesis pathway.
Melanogenesis is the biochemical process responsible for the synthesis of melanin pigments. koreascience.kr Tyrosinase is the rate-limiting enzyme in this pathway, catalyzing the initial, essential steps. koreascience.kr By inhibiting tyrosinase, compounds like 4-substituted benzaldehydes can effectively downregulate the entire melanin production cascade. This inhibitory action directly prevents the conversion of tyrosine to dopaquinone, a crucial precursor for melanin. koreascience.kr
Research on tyrosinase inhibitors has demonstrated their ability to suppress melanin synthesis within cultured cells. nih.gov For example, a synthetic inhibitor, (E)-3-(4-hydroxybenzylidene)chroman-4-one (MHY1294), was shown to effectively inhibit α-melanocyte stimulating hormone (α-MSH)-induced melanin synthesis and intracellular tyrosinase activity in B16F10 melanoma cells. koreascience.kr This demonstrates a clear mechanistic link between the inhibition of a single enzyme and the modulation of a complex cellular process. The suppression of melanin synthesis by such compounds is attributed to the direct inhibition of the enzyme's catalytic activity rather than an effect on its gene expression. nih.gov Therefore, the primary mechanism by which these benzaldehyde derivatives modulate this specific biochemical process is through the direct attenuation of the function of its key regulatory enzyme.
Advanced Material Science Applications of 4 Hydroxy 3 Propylbenzaldehyde and Its Derivatives
Research on Polymer and Resin Synthesis through Polycondensation Reactions
Polycondensation is a key process for synthesizing polymers and resins from monomers like substituted hydroxybenzaldehydes. The reactivity of the aldehyde and hydroxyl groups on the benzene (B151609) ring allows for the formation of complex polymer backbones. While research specifically on 4-Hydroxy-3-propylbenzaldehyde is limited, studies on the closely related 4-hydroxybenzaldehyde (B117250) provide significant insights into these processes.
Researchers have successfully synthesized Oligo-4-hydroxybenzaldehyde (OHBA) through the oxidative polycondensation of 4-hydroxybenzaldehyde (HBA) using hydrogen peroxide in an alkaline solution. researchgate.net The resulting oligomer demonstrated considerable resistance to thermo-oxidative decomposition, indicating its potential for creating thermally stable materials. researchgate.net Characterization of the OHBA product yielded the following properties:
| Property | Value |
| Number Average Molecular Weight (Mn) | 5171 g mol⁻¹ |
| Mass Average Molecular Weight (Mw) | 8625 g mol⁻¹ |
| Polydispersity Index (PDI) | 1.668 |
| Carbonaceous Residue at 900 °C | 49.29% |
This table is based on data for Oligo-4-hydroxybenzaldehyde. researchgate.net
In another application, a chelating terpolymer resin was synthesized via the condensation polymerization of 4-hydroxybenzaldehyde, biuret, and formaldehyde (B43269) in an alkaline medium. orientjchem.org This reaction creates a cross-linked, insoluble, and infusible polymer designed for specific functional applications. orientjchem.org The resulting resin demonstrated a high selectivity for removing heavy metal ions, particularly Hg²⁺, from aqueous solutions, highlighting its utility in environmental remediation as a functional polymer. orientjchem.org
Development of Functional Materials Leveraging the Distinct Chemical Architecture
The chemical architecture of this compound and its analogues is particularly suited for the development of functional materials, primarily through the synthesis of Schiff bases. A Schiff base is a compound containing a carbon-nitrogen double bond (imine group), typically formed by the condensation reaction between a primary amine and an aldehyde. This reaction provides a versatile pathway to a wide array of derivatives with tailored properties.
The aldehyde group serves as the reaction site for forming the imine linkage, while the hydroxyl group and the alkyl (propyl) group can be modified to fine-tune the final molecule's characteristics, such as solubility, stability, and biological activity.
For instance, derivatives of the related compound 4-Hydroxy-3-methoxybenzaldehyde (vanillin) have been synthesized to create functional Schiff bases. qub.ac.ukresearchgate.net These compounds are explored for a range of purposes, from intermediates in organic synthesis to polymer stabilizers and materials with specific biological activities. qub.ac.uk Studies have shown that Schiff base derivatives of vanillin (B372448) possess anti-inflammatory, anti-fungal, and anti-bacterial properties. qub.ac.uk This demonstrates how the core benzaldehyde (B42025) structure can be leveraged to create materials with advanced, specific functionalities.
Furthermore, the synthesis of chelating resins, such as the 4-hydroxybenzaldehyde-biuret-formaldehyde terpolymer, showcases the creation of functional materials for industrial applications. orientjchem.org In this case, the polymer's architecture, containing oxygen and nitrogen atoms, plays a crucial role in binding metal ions, making it a functional material for wastewater treatment and metal ion recovery. orientjchem.org
Investigations into Corrosion Inhibition Properties of this compound Derivatives
Derivatives of substituted benzaldehydes, particularly Schiff bases, have been extensively investigated as effective corrosion inhibitors for metals in acidic environments. medcraveonline.com These organic molecules protect metallic surfaces by adsorbing onto them and forming a protective barrier that mitigates the corrosive action of the acid. The effectiveness of these inhibitors is often attributed to the presence of heteroatoms (like nitrogen and oxygen) and π-electrons in the aromatic rings, which facilitate strong adsorption onto the metal surface. nih.gov
While data for this compound derivatives is not widely available, research on analogous compounds provides strong evidence of their potential. For example, 4-Hydroxy-3-methoxybenzaldehyde has been studied as a volatile corrosion inhibitor for mild steel, showing high inhibition effectiveness. uctm.edu In accelerated corrosion tests, it protected steel under conditions of periodic moisture condensation, with inhibition efficiencies reported between 96% and 99%. uctm.edu When combined with other compounds, it has shown efficiencies above 90% in H₂SO₄ and 80% in HCl. researchgate.net
Similarly, novel Schiff bases derived from salicylaldehyde (B1680747) have demonstrated remarkable inhibitory potential for mild steel in HCl solutions. chemsociety.org.ng The inhibition efficiency of these compounds increases with concentration, indicating that a greater surface coverage leads to enhanced protection. chemsociety.org.ng The adsorption of these inhibitors typically follows the Langmuir isotherm model, suggesting the formation of a monolayer on the metal surface. chemsociety.org.ng
The following table summarizes the performance of various benzaldehyde-based derivatives as corrosion inhibitors.
| Inhibitor Compound | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) |
| 4-Hydroxy-3-methoxybenzaldehyde | Mild Steel | Simulated Atmospheric Corrosion | 96 - 99 |
| (E)-2-((2-methoxybenzylidene)amino)phenol (Schiff Base) | Mild Steel | 0.1 M HCl | 75 |
| (E)-2-((4-methoxybenzylidene)amino)phenol (Schiff Base) | Mild Steel | 0.1 M HCl | 76 |
| 2HPP (Salicylaldehyde-based Schiff Base) | Mild Steel | HCl Solution | 91.50 |
| BHBD (Salicylaldehyde-based Schiff Base) | Mild Steel | HCl Solution | 94.54 |
This table presents data from research on derivatives of 4-Hydroxy-3-methoxybenzaldehyde and Salicylaldehyde. nih.govuctm.educhemsociety.org.ng
These investigations collectively underscore the high potential of Schiff bases derived from this compound as effective, and potentially eco-friendly, corrosion inhibitors for industrial applications.
Biomarker Discovery and Metabolomic Profiling of 4 Hydroxy 3 Propylbenzaldehyde
Identification and Characterization as a Metabolic Product or Degradation Product in Biological Systems
4-Hydroxy-3-propylbenzaldehyde belongs to the family of hydroxybenzaldehydes, which are aromatic compounds that can originate from various biological and environmental sources. While direct evidence specifically detailing the metabolic pathways producing this compound is limited, its structural similarity to other well-characterized phenolic aldehydes suggests plausible origins.
One significant natural source of related phenolic aldehydes is the degradation of lignin (B12514952), a complex polymer abundant in plant cell walls. researchgate.netmdpi.comresearchgate.net Microbial degradation of lignin by bacteria and fungi releases a variety of aromatic compounds, including hydroxybenzaldehydes like vanillin (B372448) and 4-hydroxybenzaldehyde (B117250). researchgate.netresearchgate.net It is conceivable that this compound could be a minor product of lignin biodegradation, arising from specific lignin monomer compositions and microbial enzymatic activities. The degradation pathways of these aromatic compounds are funneled into central metabolism, with various intermediates formed. researchgate.net
Furthermore, microorganisms are known to produce a diverse array of volatile organic compounds (VOCs) as part of their normal metabolism. nih.govresearchgate.net These metabolic pathways are influenced by the available carbon sources and the physicochemical environment. nih.gov The biosynthesis of aromatic compounds by microbes can occur through several routes, including the shikimate pathway, which produces aromatic amino acids that can be further metabolized to a wide range of phenolic compounds. Therefore, it is plausible that specific microbial strains could synthesize this compound as a secondary metabolite.
The table below summarizes potential biological sources and pathways that may lead to the formation of this compound and related compounds.
| Potential Source/Pathway | Description | Related Compounds Identified |
| Lignin Degradation | Microbial breakdown of the plant polymer lignin. | Vanillin, 4-Hydroxybenzaldehyde, Syringaldehyde researchgate.net |
| Microbial Metabolism | Biosynthesis by bacteria and fungi as secondary metabolites. | Various aromatic VOCs, Benzaldehyde (B42025) nih.govresearchgate.net |
| Xenobiotic Metabolism | Metabolic transformation of ingested or absorbed foreign compounds. | Benzaldehyde (from benzylamine) rsc.org |
Analysis of its Role as a Volatile Organic Compound (VOC) in Diagnostic Research
Volatile organic compounds (VOCs) present in exhaled breath, urine, and other biological fluids are increasingly being investigated as non-invasive biomarkers for various diseases. nih.gov The profile of VOCs can reflect the metabolic state of an individual, with alterations potentially indicating pathological processes such as cancer, metabolic disorders, or infections. nih.gov
While this compound has not been extensively documented as a specific disease biomarker in clinical studies, its chemical properties as a substituted benzaldehyde make it a candidate for investigation as a VOC. Benzaldehyde and other aromatic aldehydes are known to be present in biological samples and can be of both endogenous and exogenous origin. rsc.org
Microbial activity is a significant source of VOCs in the human body. The gut microbiome, for instance, produces a vast array of metabolites that can be absorbed into the bloodstream and subsequently exhaled. nih.gov An altered microbial composition or metabolic activity, known as dysbiosis, could potentially lead to a change in the production of specific aromatic VOCs, which could then serve as a diagnostic indicator.
The table below outlines the characteristics of VOCs that make them suitable for diagnostic research and the potential relevance for a compound like this compound.
| Feature | Description | Relevance to this compound |
| Volatility | High vapor pressure allows for presence in breath and headspace of other samples. | As a benzaldehyde derivative, it is expected to have sufficient volatility. |
| Metabolic Origin | Production is linked to specific metabolic pathways (host or microbial). | Plausible origin from lignin degradation or microbial synthesis. |
| Non-invasive Detection | Can be sampled from breath, urine, or sweat, minimizing patient discomfort. | Amenable to standard VOC collection and analysis techniques. |
Development of Advanced Analytical Methodologies for Biomarker Detection and Quantification in Complex Biological Matrices
The accurate and sensitive detection and quantification of potential biomarkers like this compound in complex biological matrices such as blood, urine, and exhaled breath condensate are crucial for their validation and clinical application. Several advanced analytical techniques are available for the analysis of aldehydes and other VOCs.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating and quantifying non-volatile or derivatized compounds. For aldehydes, HPLC is often coupled with ultraviolet (UV) or fluorescence detection. rsc.orgresearchgate.netmdpi.comnih.govakjournals.com To enhance sensitivity and selectivity, derivatization with a fluorescent labeling reagent is a common strategy. rsc.org This involves a chemical reaction to attach a fluorescent tag to the aldehyde, allowing for its detection at very low concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds. nih.gov This technique separates compounds based on their boiling points and then identifies them based on their unique mass fragmentation patterns. For the analysis of aldehydes in biological samples, a derivatization step is often employed to improve chromatographic properties and detection limits. nih.gov
The following table summarizes the key features of analytical methodologies applicable to the detection of this compound.
| Analytical Technique | Principle | Sample Type | Derivatization | Detection Method |
| HPLC | Separation based on polarity. | Liquid (e.g., plasma, urine) | Often required for enhanced sensitivity (e.g., fluorescent labeling). rsc.org | UV, Fluorescence rsc.orgresearchgate.netmdpi.com |
| GC-MS | Separation based on volatility and boiling point. | Volatiles from liquid or solid samples, breath. | Can improve chromatographic performance and sensitivity. nih.gov | Mass Spectrometry nih.gov |
The development of robust and validated analytical methods is a prerequisite for advancing our understanding of the biological relevance of this compound and its potential as a biomarker. Future research will likely focus on applying these sophisticated techniques to screen for this compound in various biological samples and correlate its presence or concentration with specific physiological or pathological states.
Synthesis and Academic Exploration of 4 Hydroxy 3 Propylbenzaldehyde Derivatives and Analogs
Rational Design Principles for Structural Modification and Diversification
The rational design of derivatives of 4-hydroxy-3-propylbenzaldehyde is guided by established principles of medicinal chemistry and material science. The goal is to systematically alter the molecule's structure to achieve desired properties. Key strategies involve modifying the three main functional regions of the molecule: the aldehyde group, the hydroxyl group, and the propyl group on the benzene (B151609) ring.
Modification of the Aldehyde Group: The aldehyde functionality is a primary site for chemical reactions. A common strategy is its condensation with amines or hydrazides to form Schiff bases and hydrazones, respectively. This transformation is significant as it converts the polar aldehyde group into a less polar, more complex imine or hydrazone linkage, which can drastically alter the molecule's steric and electronic properties, and its potential for hydrogen bonding. These changes are crucial for modifying biomolecular interactions.
Alteration of the Hydroxyl Group: The phenolic hydroxyl group is a key site for hydrogen bonding and influences the molecule's acidity and solubility. It can be alkylated to form ethers or esterified to form esters. Such modifications can modulate the compound's lipophilicity, which affects its ability to cross biological membranes. The presence and position of hydroxyl groups are often critical for antimicrobial activity, as they can enhance interactions with biological targets.
Variation of the Propyl Group: The n-propyl group at position 3 contributes to the molecule's lipophilicity. Modifications to this alkyl chain, such as changing its length, introducing branching, or replacing it with other functional groups (like methoxy (B1213986) or other alkyl groups), can fine-tune the hydrophobic character of the molecule. This allows for a systematic exploration of structure-activity relationships (SAR), where changes in lipophilicity can be correlated with changes in biological activity or physical properties.
Ring Substitution: Introducing additional substituents onto the aromatic ring, such as halogens or nitro groups, can significantly alter the electronic properties of the entire molecule. Electron-withdrawing groups can increase the reactivity of the aldehyde, while electron-donating groups can decrease it. These substitutions provide another layer of control for fine-tuning the chemical and biological profile of the resulting analogs.
Comparative Studies on Chemical Reactivity and Stability in Derivatives and Analogs
The stability and reactivity of this compound derivatives are critical determinants of their potential utility. Theoretical and experimental studies are employed to compare these properties among different analogs.
Computational methods, such as Density Functional Theory (DFT), provide insights into the electronic structure of these molecules. Key parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com Conversely, a smaller energy gap indicates that the molecule is more easily polarized and thus more chemically reactive. mdpi.com These calculations allow for a theoretical comparison of the stability of various analogs before their synthesis.
Table 1: Theoretical Chemical Reactivity Descriptors for Benzaldehyde (B42025) Derivatives Note: The following data is illustrative of the types of parameters calculated in DFT studies for substituted benzaldehydes and is based on general principles described in the literature.
| Descriptor | Definition | Implication for Reactivity |
| HOMO-LUMO Gap (ΔE) | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A smaller gap correlates with higher chemical reactivity and lower kinetic stability. mdpi.com |
| Chemical Hardness (η) | Resistance to change in electron distribution. Calculated as (E_LUMO - E_HOMO) / 2. | Molecules with higher hardness are generally less reactive. mdpi.com |
| Electrophilicity Index (ω) | Measures the energy stabilization when a molecule accepts electrons. | A higher index indicates a greater capacity to act as an electrophile. mdpi.com |
Investigation of Altered Biochemical and Biomolecular Interaction Profiles of Modified Structures
Modifying the structure of this compound leads to derivatives with distinct biochemical and biomolecular interaction profiles. A primary area of investigation for these analogs is their antimicrobial activity.
Research has shown that converting benzaldehydes into derivatives like aroyl hydrazones can significantly enhance their biological effects. rsc.org For example, studies on derivatives of 4-hydroxy-3-methoxybenzaldehyde demonstrated that the resulting aroyl hydrazones exhibited greater antibacterial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa compared to their hydrazide precursors. rsc.org This suggests that the imine linkage and the additional aromatic moiety are crucial for the enhanced biological activity.
Furthermore, the synthesis of coumarin (B35378) derivatives from related structures like 4-hydroxy-3-methylbenzaldehyde (B106927) has yielded compounds with significant antibacterial and antifungal properties. researchgate.net This demonstrates that linking the benzaldehyde moiety to other heterocyclic scaffolds is a viable strategy for creating novel compounds with potent and specific biomolecular interactions.
Advanced Synthetic Strategies for the Production of Novel Analogs with Enhanced Specificity or Functionality
The creation of novel analogs of this compound with tailored properties relies on a variety of advanced and efficient synthetic strategies. These methods are designed to build molecular complexity and introduce functional diversity.
A widely used and effective method is the Schiff base condensation . This reaction involves the condensation of the parent benzaldehyde with various primary amines, hydrazines, or hydrazides. For instance, derivatives of the related 4-hydroxy-3-methoxybenzaldehyde (vanillin) have been synthesized by refluxing it with compounds like 2-aminobenzenethiol, furan-2-carbohydrazide, and various substituted hydrazides in ethanol (B145695). researchgate.net This approach is versatile and generally high-yielding, allowing for the creation of a large library of derivatives from readily available starting materials. researchgate.net
Another key strategy involves multi-step synthesis to create more complex structures. An example is the synthesis of coumarin derivatives, which starts with the Reimer-Tiemann reaction on a cresol (B1669610) precursor to generate the necessary hydroxybenzaldehyde. researchgate.net This aldehyde is then used in a subsequent condensation reaction, such as a Claisen-Schmidt condensation with an acetyl-substituted coumarin, to yield the final, more complex molecule. researchgate.net
Furthermore, modifications can be made via etherification of the phenolic hydroxyl group. For example, 4-hydroxy-3-propoxybenzaldehyde (B1300968) can be synthesized from its corresponding dihydroxy precursor through a reaction with propyl methanoate in the presence of a copper(I) bromide catalyst. chemicalbook.com This demonstrates a method for specifically modifying the hydroxyl group to modulate the compound's properties.
These synthetic approaches are fundamental to exploring the chemical space around this compound, enabling the production of novel analogs with potentially enhanced specificity, stability, or biological function.
Q & A
Q. What are the common synthetic routes for 4-Hydroxy-3-propylbenzaldehyde, and how can reaction conditions be optimized?
The synthesis of aromatic aldehydes like this compound often involves electrophilic substitution or hydroxylation reactions. For example, the Reimer-Tiemann reaction (using phenol derivatives, chloroform, and alkali) is a classical method for introducing aldehyde groups to phenolic substrates . To minimize byproducts (e.g., ortho-isomers), optimize parameters such as temperature (40–60°C), reaction time (6–12 hours), and catalyst concentration (e.g., NaOH molarity). Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound .
Q. How can spectroscopic techniques (NMR, IR, MS) be used to characterize this compound?
- NMR : H NMR will show distinct peaks for the aldehyde proton (~9.8 ppm), aromatic protons (6.5–7.5 ppm), and hydroxyl group (broad singlet, ~5.5 ppm). C NMR confirms the aldehyde carbon (~190 ppm) and aromatic carbons .
- IR : Stretching vibrations for C=O (~1680 cm) and O–H (~3200 cm) are key identifiers.
- MS : Molecular ion peaks (M) should align with the molecular weight (e.g., 164.2 g/mol) .
Q. What are the solubility profiles of this compound, and how do they influence solvent selection?
The compound is sparingly soluble in water (8.45 mg/mL at 25°C) but freely soluble in polar organic solvents like ethanol, DMSO, or acetone. Solvent choice depends on the application: ethanol for kinetic studies, DMSO for biological assays. Pre-saturate solvents to avoid precipitation during experiments .
Q. How can researchers determine purity and identify impurities in synthesized this compound?
Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) and UV detection at 280 nm. Compare retention times with standards. GC-MS can detect volatile impurities (e.g., unreacted precursors), while melting point analysis (103–106°C) provides additional purity validation .
Advanced Research Questions
Q. How can contradictions in reported physicochemical properties (e.g., solubility, melting point) be resolved?
Cross-reference data from authoritative databases (PubChem, NIST Chemistry WebBook) and validate experimentally. For example, discrepancies in melting points may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to confirm thermal behavior and ensure consistent sample preparation (e.g., drying under vacuum) .
Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model the compound’s HOMO-LUMO gaps, electrostatic potential surfaces, and tautomeric equilibria between aldehyde and enol forms. These insights guide hypotheses about its antioxidant or chelation behavior .
Q. How can bioactivity studies be designed for this compound, leveraging structural analogs?
Structural analogs like 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde exhibit antimicrobial activity. Design assays (e.g., MIC tests against E. coli or S. aureus) with controlled concentrations (1–100 µM). Compare results with analogs to establish structure-activity relationships (SAR). Include cytotoxicity assays (e.g., MTT on mammalian cells) to assess safety margins .
Q. What strategies minimize byproduct formation during the synthesis of this compound?
- Catalyst optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance regioselectivity for para-substitution.
- Temperature control : Lower temperatures (≤50°C) reduce side reactions like aldol condensation.
- In situ monitoring : Employ FTIR or Raman spectroscopy to track aldehyde formation and terminate reactions at optimal yields .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
